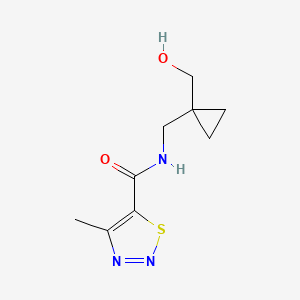
N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of cyclopropane, which is a three-membered ring compound. The presence of the thiadiazole group (a five-membered ring containing two nitrogen atoms and a sulfur atom) and the carboxamide group (a carbonyl group attached to an amine) suggest that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space. The cyclopropane ring is likely to adopt a planar conformation due to its small size, while the thiadiazole ring could potentially adopt different conformations depending on the presence of any substituents .Chemical Reactions Analysis
Cyclopropane derivatives are known to undergo a variety of chemical reactions, including ring-opening reactions. The presence of the thiadiazole and carboxamide groups could also influence the reactivity of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could make this compound more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound's derivatives, including those within the thiadiazole category, have been synthesized and evaluated for their biological activities. The synthesis of new substituted 1,2,4-triazoles and 1,3,4-thiadiazoles and their effects on DNA methylation levels indicate a focused interest in exploring the biological significance of these compounds. Such derivatives were synthesized bearing pharmacologically active moieties, revealing some compounds' ability to inhibit tumor DNA methylation in vitro, with certain compounds showing significant activity for further in vivo studies (Hovsepyan et al., 2019).
Anticancer and Antimicrobial Properties
Research extends into the pharmacological evaluation of thiadiazole derivatives, highlighting their diverse biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties. For example, the synthesis and pharmacological evaluation of several bis-heterocyclic derivatives incorporating thiadiazole moieties showed significant antimicrobial spectrum and potent anti-inflammatory, analgesic, and ulcerogenic activities, which were further evaluated for lesser toxicity (Ravindra Kumar & Hament Panwar, 2015).
Novel Synthesis Approaches
Innovative synthesis methods for thiadiazole derivatives have been explored, such as microwave-assisted synthesis, indicating a trend towards more efficient and eco-friendly synthesis routes. These novel methods not only yield thiadiazole derivatives efficiently but also open the door for exploring these compounds' potential anticancer activities through in vitro evaluations against various cancer cell lines, demonstrating some derivatives' promising anticancer properties (Tiwari et al., 2017).
Structure-Activity Relationship
The exploration of structure-activity relationships (SAR) through the synthesis of derivatives further emphasizes the scientific interest in modifying the thiadiazole core to enhance biological activities. For instance, the study of pyrazole derivatives as photosynthetic electron transport inhibitors showcases the approach to understanding how structural modifications impact biological efficacy, providing insights into designing more effective bioactive compounds (Vicentini et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-6-7(15-12-11-6)8(14)10-4-9(5-13)2-3-9/h13H,2-5H2,1H3,(H,10,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZYQAKZPCZWLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2(CC2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

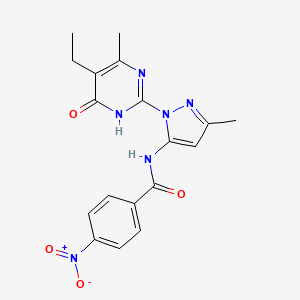

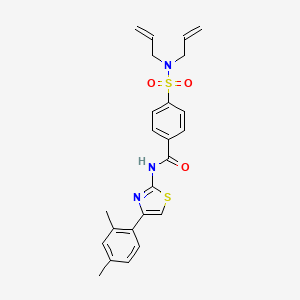
![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide](/img/structure/B2398333.png)

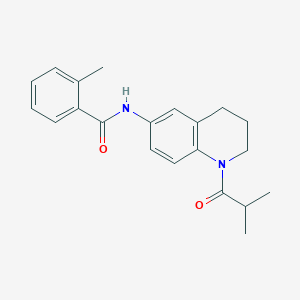
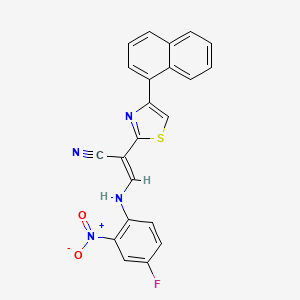
![Ethyl 5-[(3,4-diethoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2398339.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2398341.png)
![4,7-Dimethyl-2-(3-phenylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2398348.png)
![3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline](/img/structure/B2398350.png)
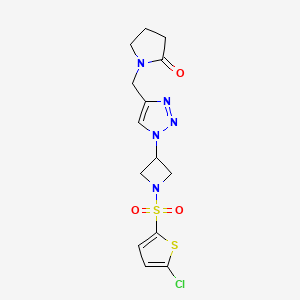
![1-(4-Chlorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2398352.png)
![1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B2398353.png)